2,4-Dinitrophenyl butyrate
Description
Contextualization within Chromogenic Esters and Enzyme Substrates
2,4-Dinitrophenyl butyrate (B1204436) belongs to the class of chemical reagents known as chromogenic substrates. These are molecules specifically engineered to produce a colored product upon enzymatic reaction. nih.gov The fundamental principle behind a chromogenic assay is the conversion of a colorless or weakly colored substrate into a highly colored product, where the intensity of the color is directly proportional to the amount of product formed. This color change can be quantified over time using a spectrophotometer, providing a real-time measurement of enzyme activity. tandfonline.comdergipark.org.tr
In the case of DNPB, the substrate itself is colorless. However, when an appropriate enzyme, such as a lipase (B570770) or an esterase, catalyzes the hydrolysis of the ester bond, it releases two products: butyric acid and 2,4-dinitrophenol (B41442). The liberated 2,4-dinitrophenol, specifically its anionic form (2,4-dinitrophenolate) in solutions with a pH around 7-8, is a chromophore that exhibits strong absorbance of light at a specific wavelength, typically around 360 nm. tandfonline.comresearchgate.net This makes DNPB particularly useful because the pKa of 2,4-dinitrophenol is approximately 3.96, ensuring that it is predominantly in its colored anionic form at the neutral pH values often used in enzyme assays. researchgate.net This property provides an advantage over other substrates like p-nitrophenyl esters, whose chromogenic product, p-nitrophenol, has a pKa closer to the typical assay pH, making the color intensity more sensitive to slight pH variations. researchgate.net
The choice of the fatty acid component—in this case, a butyrate (a four-carbon chain)—is also critical. Lipases are enzymes that hydrolyze ester bonds in lipids, and their activity is often dependent on the chain length of the fatty acid in the substrate. dergipark.org.troup.com While some esterases preferentially hydrolyze esters with very short fatty acid chains, many lipases show significant activity towards medium-chain fatty acid esters like butyrate, making DNPB a suitable substrate for distinguishing certain lipase activities. oup.com
Historical Perspective on its Synthesis and Initial Applications in Enzymology
The synthesis of 2,4-dinitrophenyl butyrate is generally achieved through a standard esterification reaction. The process involves reacting 2,4-dinitrophenol with a butyric acid derivative, such as butyric anhydride (B1165640) or butyryl chloride, to form the corresponding ester. This reaction links the butyrate group to the dinitrophenyl ring via an ester bond.
While dinitrophenyl derivatives have been used in biochemistry for various purposes for a considerable time, such as in the analysis of amino acids and proteins with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), the specific application of this compound as a lipase substrate gained significant traction following the work of Mosmuller and colleagues in 1992. tandfonline.comresearchgate.net They developed and described a new, rapid, and sensitive spectrophotometric method for detecting lipase activity using DNPB as the substrate. tandfonline.comtandfonline.com
Their method highlighted the key advantages of using DNPB: the high molar extinction coefficient of the released 2,4-dinitrophenolate (B1223059) allows for high sensitivity, meaning even low enzyme concentrations can be detected. tandfonline.comresearchgate.net Furthermore, they addressed a common challenge in lipase assays. Since lipases act at the interface between an aqueous and a hydrophobic phase, their substrates often need to be emulsified. tandfonline.com The Mosmuller method described using DNPB in an emulsified form and employed a diode array spectrophotometer to correct for changes in light scattering as the emulsion clears during hydrolysis, thereby improving the accuracy of the activity measurement. tandfonline.comtandfonline.com This work established DNPB as a reliable and practical tool for enzymology, demonstrating its effectiveness with lipases from various sources, including porcine pancreas, Candida cylindracea, Pseudomonas sp., and Aspergillus niger. tandfonline.comtandfonline.com
Overview of its Primary Role in Biochemical and Mechanistic Investigations
The principal application of this compound in academic research is as a substrate in quantitative enzyme assays. It is widely used to measure the catalytic activity of lipases and esterases from microbial, plant, and animal sources. tandfonline.com The assay's simplicity and sensitivity make it suitable for various research objectives, from screening new microbial strains for lipase production to purifying and characterizing specific enzymes. nih.govoup.com
Beyond simple activity measurement, DNPB is a crucial tool in fundamental enzyme kinetics and mechanistic studies. wikipedia.org By systematically varying the substrate concentration and measuring the initial reaction rates, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These parameters provide insight into the enzyme's affinity for the substrate and its maximum catalytic efficiency. wikipedia.org
DNPB is also frequently employed in studies of enzyme inhibition. For instance, it is used as the substrate when screening for and characterizing inhibitors of pancreatic lipase, an enzyme targeted in the development of anti-obesity therapeutics. biosynth.com In these experiments, the rate of 2,4-dinitrophenol release is measured in the presence and absence of a potential inhibitor. A reduced rate of hydrolysis indicates that the compound is inhibiting the enzyme's activity, and further kinetic analysis can reveal the mechanism of inhibition (e.g., competitive, non-competitive). ias.ac.in Its use in studying the interfacial activation of lipases, a phenomenon where these enzymes show a sharp increase in activity at a lipid-water interface, further underscores its importance in detailed mechanistic investigations. tandfonline.comacs.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 24273-19-6 biosynth.comsigmaaldrich.com |
| Molecular Formula | C₁₀H₁₀N₂O₆ biosynth.com |
| Molecular Weight | 254.2 g/mol biosynth.com |
| IUPAC Name | 2,4-dinitrophenyl butanoate |
| Synonyms | Butanoic acid 2,4-dinitrophenyl ester chemicalbook.com |
Table 2: Application of this compound in Lipase Assays
| Enzyme Source | Assay Principle | Detection Wavelength |
|---|---|---|
| Porcine Pancreas Lipase | Spectrophotometric measurement of released 2,4-dinitrophenolate. tandfonline.combiosynth.com | ~360 nm tandfonline.comresearchgate.net |
| Candida cylindracea Lipase | Spectrophotometric measurement of released 2,4-dinitrophenolate. tandfonline.com | ~360 nm tandfonline.com |
| Pseudomonas sp. Lipase | Spectrophotometric measurement of released 2,4-dinitrophenolate. tandfonline.com | ~360 nm tandfonline.com |
| Aspergillus niger Lipase | Spectrophotometric measurement of released 2,4-dinitrophenolate. tandfonline.com | ~360 nm tandfonline.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,4-Dinitrophenol |
| Butyric acid |
| p-Nitrophenyl acetate (B1210297) |
| p-Nitrophenol |
| 1-Fluoro-2,4-dinitrobenzene |
| Butyric anhydride |
| Butyryl chloride |
| Acetonitrile |
| Dimethoxyethane |
| Ethyl acetate |
| bis(2,4-dinitrophenyl) carbonate |
| Cucurbit researchgate.neturil |
| N-(2,4-Dinitrophenyl)-L-alanine methyl ester |
| p-Nitrophenyl octanoate |
| p-Nitrophenyl dodecanoate |
| p-Nitrophenyl palmitate |
| Nicotinamide |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide |
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dinitrophenyl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-2-3-10(13)18-9-5-4-7(11(14)15)6-8(9)12(16)17/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVYGYGWGWKSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066975 | |
| Record name | Butanoic acid, 2,4-dinitrophenyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
254.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24273-19-6 | |
| Record name | Butanoic acid, 2,4-dinitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24273-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butanoic acid, 2,4-dinitrophenyl ester | |
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| Record name | 2,4-Dinitrophenyl butyrate | |
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| Record name | Butanoic acid, 2,4-dinitrophenyl ester | |
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| Record name | Butanoic acid, 2,4-dinitrophenyl ester | |
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Synthesis Methodologies of 2,4 Dinitrophenyl Butyrate for Research Applications
Esterification Reactions of Butyric Acid and 2,4-Dinitrophenol (B41442)
The fundamental approach to synthesizing 2,4-dinitrophenyl butyrate (B1204436) is the esterification reaction between 2,4-dinitrophenol and a butyric acid derivative. Due to the reduced nucleophilicity of the hydroxyl group in 2,4-dinitrophenol, direct esterification with butyric acid is often inefficient and requires harsh conditions. Therefore, more reactive derivatives of butyric acid, such as butyryl chloride or butyric anhydride (B1165640), are commonly employed.
The reaction using butyryl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the phenoxide (formed in situ or by the addition of a base) attacks the electrophilic carbonyl carbon of butyryl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the ester bond.
Catalytic Approaches in Synthesis
To facilitate the esterification of the weakly nucleophilic 2,4-dinitrophenol, various catalytic approaches are utilized. These catalysts function by either activating the butyric acid derivative or enhancing the nucleophilicity of the phenol.
Base Catalysis: A common and effective method involves the use of a base catalyst. Tertiary amines, such as triethylamine or pyridine, are frequently used. The base deprotonates the phenolic hydroxyl group, forming the more nucleophilic 2,4-dinitrophenoxide ion, which then readily reacts with the acylating agent. The choice of base and its stoichiometry are critical to the reaction's success.
Acid Catalysis: While less common for reactions involving highly reactive acyl chlorides, acid catalysts like sulfuric acid or p-toluenesulfonic acid can be employed in esterifications using carboxylic acids. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the phenol. However, for the synthesis of 2,4-dinitrophenyl butyrate, the use of more reactive acylating agents with base catalysis is generally preferred for higher yields under milder conditions.
Phase-Transfer Catalysis: For reactions conducted in biphasic systems (e.g., an aqueous base and an organic solvent), phase-transfer catalysts such as quaternary ammonium salts can be highly effective. These catalysts transport the phenoxide ion from the aqueous phase to the organic phase where the acyl chloride is dissolved, thereby facilitating the reaction. This method can lead to rapid reactions at low temperatures and almost quantitative yields. researchgate.net
Heterogeneous Catalysis: Solid catalysts, such as titanium dioxide (TiO2), have also been shown to be effective for the esterification of phenols with acid chlorides under solvent-free conditions. These catalysts offer the advantage of easy separation from the reaction mixture and potential for reuse, making the process more environmentally friendly.
Optimization of Reaction Conditions for Yield and Purity
The yield and purity of this compound are significantly influenced by several reaction parameters. Optimization of these conditions is crucial for an efficient and clean synthesis.
Reactant Stoichiometry: The molar ratio of the reactants plays a critical role. A slight excess of the acylating agent (butyryl chloride or butyric anhydride) is often used to ensure complete conversion of the 2,4-dinitrophenol. Similarly, the amount of base catalyst needs to be carefully controlled to facilitate the reaction without promoting side reactions.
Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts and decomposition of the product. For the reaction of 2,4-dinitrophenol with butyryl chloride using triethylamine as a catalyst, the reaction is typically carried out at room temperature.
Solvent: The choice of solvent is important for dissolving the reactants and facilitating the reaction. Dichloromethane is a commonly used solvent for this synthesis as it is relatively inert and allows for easy workup. The reaction can also be performed under solvent-free conditions, particularly with heterogeneous catalysts, which can simplify the purification process.
Reaction Time: The duration of the reaction is monitored to ensure completion. Techniques like Thin Layer Chromatography (TLC) can be used to track the disappearance of the starting materials and the formation of the product.
Purification: After the reaction is complete, a series of workup and purification steps are necessary to isolate the pure this compound. This typically involves washing the reaction mixture with aqueous solutions to remove unreacted starting materials, catalysts, and byproducts. For instance, washing with a sodium bicarbonate solution is used to remove excess acid and acid chlorides. Further purification can be achieved through techniques such as column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Acylating Agent | Butyryl chloride | More reactive than butyric acid, leading to higher yields under milder conditions. |
| Catalyst | Triethylamine | Acts as a base to deprotonate the phenol, increasing its nucleophilicity. |
| Solvent | Dichloromethane | Effectively dissolves reactants and is relatively inert. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed without significant byproduct formation. |
| Work-up | Aqueous washes | Removes unreacted starting materials, catalyst, and water-soluble byproducts. |
| Purification | Column Chromatography | To obtain a highly pure final product for research applications. |
Laboratory-Scale Preparation Protocols
A typical laboratory-scale synthesis of this compound involves the reaction of 2,4-dinitrophenol with butyryl chloride in the presence of a base like triethylamine.
A representative protocol is as follows:
2,4-dinitrophenol is dissolved in a suitable solvent, such as dichloromethane, in a reaction flask.
Triethylamine is added to the stirred solution.
Butyryl chloride is then added slowly to the mixture. The reaction is often exothermic, and the addition rate may need to be controlled to maintain the desired temperature.
The reaction mixture is stirred at room temperature for a specified period, typically one hour, while being monitored for completion using an appropriate analytical technique like TLC.
Upon completion, the reaction mixture is transferred to a separatory funnel and washed successively with a sodium bicarbonate solution and water to remove acidic impurities and the triethylammonium salt.
The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water.
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
The crude this compound can be further purified by column chromatography on silica gel to obtain a product of high purity suitable for research applications.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,4-Dinitrophenol | 184.11 | 7.10 g | 38.6 mmol |
| Butyryl chloride | 106.55 | 5.74 g (6.64 mL) | 35 mmol |
| Triethylamine | 101.19 | 4.68 g | 46.3 mmol |
| Dichloromethane | 84.93 | 100 mL | - |
This table is based on a literature procedure and serves as an example for a laboratory-scale synthesis.
Scale-Up Considerations for Research Demands
Transitioning the synthesis of this compound from a laboratory scale to a larger scale to meet increased research demands presents several challenges and requires careful consideration of various factors.
Heat Transfer: Esterification reactions, particularly those involving acyl chlorides, are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. reddit.com Inadequate heat control can lead to a runaway reaction, side product formation, and a decrease in product quality. Therefore, efficient reactor cooling systems and controlled addition of reagents are crucial.
Mixing: Ensuring proper mixing of reactants is vital for achieving consistent reaction kinetics and high yields. reddit.com In larger reactors, achieving homogeneous mixing can be difficult, potentially leading to localized "hot spots" or areas of high reactant concentration, which can affect the reaction outcome. The type of stirrer, stirring speed, and reactor geometry must be carefully selected and optimized.
Reagent Addition: The rate of addition of reagents, especially the highly reactive butyryl chloride, needs to be carefully controlled during scale-up. A slow and controlled addition helps to manage the heat generated and maintain a safe operating temperature.
Work-up and Purification: The work-up and purification procedures used at the laboratory scale may not be directly transferable to a larger scale. For example, extractions in large separatory funnels can be cumbersome and inefficient. Alternative methods, such as continuous liquid-liquid extraction or the use of larger, jacketed reactors for washing, may be necessary. Similarly, purification by column chromatography can be impractical for large quantities, and alternative methods like recrystallization or distillation might be more suitable.
Safety: The safety aspects of the process become more critical at a larger scale. The handling of corrosive and reactive chemicals like butyryl chloride and the management of exotherms require robust safety protocols and equipment. youtube.com A thorough process safety assessment should be conducted before any scale-up is attempted.
Process Control and Automation: For larger-scale production, implementing process control and automation can help to ensure consistency and safety. This can include automated temperature control, pH monitoring, and controlled reagent addition.
| Factor | Laboratory Scale | Scale-Up Consideration |
| Heat Management | Heat dissipates easily from small flasks. | Requires efficient reactor cooling and controlled reagent addition to prevent overheating. |
| Mixing | Easily achieved with a magnetic stir bar. | Requires optimized mechanical stirring and reactor design for homogeneity. |
| Reagent Addition | Manual addition is common. | Requires controlled addition rates to manage exotherms and ensure safety. |
| Purification | Column chromatography is feasible. | May require alternative methods like recrystallization or distillation for larger quantities. |
| Safety | Standard laboratory precautions. | Requires a comprehensive process safety review and engineered safety controls. |
Enzymatic Hydrolysis of 2,4 Dinitrophenyl Butyrate
Reaction Products and Their Analytical Significance
The hydrolysis of 2,4-dinitrophenyl butyrate (B1204436) by enzymes like lipase (B570770) yields 2,4-dinitrophenol (B41442) and butyric acid. The reaction is widely employed in various assays due to the ease of detecting one of the products spectrophotometrically.
Formation of 2,4-Dinitrophenol
The primary product of analytical interest in the enzymatic hydrolysis of 2,4-dinitrophenyl butyrate is 2,4-dinitrophenol. researchgate.nettandfonline.com In aqueous solutions, particularly under neutral to alkaline conditions, 2,4-dinitrophenol exists predominantly in its anionic form, the 2,4-dinitrophenolate (B1223059) ion. researchgate.nettandfonline.comnih.gov
This phenolate (B1203915) anion is a chromophore, meaning it absorbs light in the visible region of the electromagnetic spectrum, imparting a distinct yellow color to the solution. medchemexpress.comresearchgate.netnih.gov The intensity of this color is directly proportional to the concentration of the 2,4-dinitrophenolate anion present.
The analytical significance of 2,4-dinitrophenol formation lies in its strong absorbance, which can be measured using a spectrophotometer. The increase in absorbance is typically monitored at a wavelength of approximately 360 nm. researchgate.nettandfonline.com This method is noted for its rapidity and sensitivity, facilitated by the high extinction coefficient of the 2,4-dinitrophenolate anion. researchgate.nettandfonline.com Consequently, this assay is capable of detecting low concentrations of enzymes and substrates. researchgate.nettandfonline.com The reaction's utility has been demonstrated with a variety of lipases, including those from porcine pancreas, Candida cylindracea, Pseudomonas sp., and Aspergillus niger. researchgate.nettandfonline.com
Table 1: Analytical Properties of 2,4-Dinitrophenol in Lipase Assays
| Property | Value/Description | Significance |
|---|---|---|
| Product Form | 2,4-dinitrophenolate anion | The ionized form is the chromogenic species detected. researchgate.nettandfonline.comnih.gov |
| Color | Yellow | Allows for colorimetric and spectrophotometric detection. medchemexpress.comresearchgate.netnih.gov |
| Wavelength of Max. Absorbance (λmax) | ~360 nm | The specific wavelength at which the product's concentration is measured. researchgate.nettandfonline.com |
| Molar Extinction Coefficient | High | Contributes to the high sensitivity of the assay. researchgate.nettandfonline.com |
| Detection Method | Spectrophotometry | A common and accessible laboratory technique for quantification. researchgate.net |
Formation of Butyric Acid
The second product of the enzymatic hydrolysis of this compound is butyric acid. mdpi.com In this specific assay, the analytical focus is almost exclusively on the chromogenic 2,4-dinitrophenol. However, the production of butyric acid is an intrinsic part of the reaction and holds its own analytical and biological significance in other contexts.
Butyric acid is a short-chain fatty acid. While not typically measured in this particular colorimetric assay, the release of any acid, including butyric acid, can lead to a decrease in the pH of the reaction medium. This change in pH can be detected and quantified using a pH-stat apparatus, which is another method for measuring lipase activity. mdpi.com In such titrimetric assays, the amount of alkaline solution required to maintain a constant pH corresponds to the amount of acid produced, and thus to the enzyme's activity. mdpi.com
In broader biological and analytical fields, butyric acid is of significant interest. It is a key energy source for colonocytes and has been studied for its potential roles in gut health and immunomodulation. nih.gov
Table 2: Properties and Significance of Butyric Acid
| Property | Description | Significance |
|---|---|---|
| Chemical Class | Short-Chain Fatty Acid | A four-carbon carboxylic acid. |
| Role in Assay | Co-product of hydrolysis | Its formation is stoichiometric with 2,4-dinitrophenol. mdpi.com |
| Alternative Detection | pH change (Titrimetry) | Can be measured by the change in pH of the reaction mixture. mdpi.com |
| Biological Role | Energy source for colonocytes, immunomodulatory functions. | Important in gut physiology and health. nih.gov |
Kinetics and Mechanistic Studies of 2,4 Dinitrophenyl Butyrate Hydrolysis
Spectrophotometric Assays for Reaction Rate Determination
Spectrophotometric assays are a cornerstone in studying the kinetics of 2,4-dinitrophenyl butyrate (B1204436) hydrolysis, offering a continuous and sensitive method for monitoring the reaction's progress.
Real-time Monitoring of 2,4-Dinitrophenolate (B1223059) Anion Formation
The enzymatic hydrolysis of 2,4-dinitrophenyl butyrate is readily monitored in real-time by spectrophotometry. This method is based on the principle that the hydrolysis of the ester bond in this compound by a lipase (B570770) or esterase releases the 2,4-dinitrophenolate anion. This anion exhibits a strong absorbance at a wavelength of 360 nm. researchgate.net Consequently, the rate of the enzymatic reaction can be determined by continuously measuring the increase in absorbance at this wavelength over time. The formation of 2,4-dinitrophenol (B41442), which has a pKa of 3.96, ensures that at a neutral pH (around 7-8), it exists predominantly in its anionic form, making the assay reliable within this pH range.
Linear Range and Sensitivity for Enzyme Concentration
The spectrophotometric assay for this compound hydrolysis is noted for its high sensitivity, which is attributed to the high molar extinction coefficient of the 2,4-dinitrophenolate anion product. This high sensitivity makes the method particularly suitable for detecting low concentrations of both the substrate and the enzyme. researchgate.net While the assay is established as being sensitive, specific data detailing the linear range of enzyme concentrations for this particular substrate are not extensively available in the reviewed literature. However, for a similar substrate, p-nitrophenyl butyrate, a linear range for lipase/esterase activity has been reported to be between 0.05–1.60 U/mL. nih.gov
Considerations for Emulsified Substrate Systems
Due to the limited solubility of this compound in aqueous solutions, it is often used in an emulsified form to ensure an adequate substrate concentration at the enzyme's active site, particularly for lipases which act at lipid-water interfaces. The use of an emulsified substrate, however, introduces a potential complication in spectrophotometric measurements. During the course of the hydrolysis, the emulsion can clear, leading to a decrease in the turbidity of the solution. This change in turbidity can affect the absorbance readings at 360 nm, potentially interfering with the accurate measurement of 2,4-dinitrophenolate anion formation. To counteract this, a correction can be made for absorbance changes resulting from the clearance of the emulsion during the reaction. researchgate.net This is often achieved by using a diode array spectrophotometer with internal referencing.
Enzyme Kinetic Parameters (e.g., Vmax, Km, kcat)
The characterization of enzyme kinetics for the hydrolysis of this compound involves the determination of key parameters that describe the efficiency and affinity of the enzyme for the substrate.
The Michaelis-Menten kinetic parameters, including the maximum velocity (Vmax), the Michaelis constant (Km), and the catalytic constant (kcat), are fundamental to understanding enzyme function. While specific kinetic data for the hydrolysis of this compound is limited in the available literature, data for the closely related substrate, p-nitrophenyl butyrate (pNPB), can provide valuable insights into the kinetic behavior of lipases.
| Lipase Isoenzyme | Km,app (mM) | kcat (s⁻¹) | k° (s⁻¹) |
|---|---|---|---|
| Isolipase A | 0.14 | 14.0 | 100 |
| Isolipase B | 0.17 | 0.14 | 0.8 |
> Note: The data presented is for the hydrolysis of p-nitrophenyl butyrate by two isoenzymes of Candida rugosa lipase. k° represents the first-order rate constant. researchgate.net
Determination of Activation Energy
The activation energy (Ea) for an enzymatic reaction, which is the minimum energy required for the reaction to occur, can be determined from the Arrhenius plot. This plot is constructed by graphing the natural logarithm of the reaction rate constant (ln k) against the reciprocal of the absolute temperature (1/T). The slope of the resulting line is equal to -Ea/R, where R is the gas constant. From this relationship, the activation energy can be calculated. For the hydrolysis of a synthetic peptide by porcine synovial collagenase, an activation energy of 9.2 kcal/mol was determined. nih.gov In another study, the activation energies for the degradation of 2,4-dichlorophenol (B122985) by horseradish peroxidase were found to be in the range of 6.39 to 40.33 kJ/mol. mdpi.com Cold-adapted enzymes often exhibit a lower activation enthalpy, which contributes to a higher catalytic rate at lower temperatures. diva-portal.org
Influence of Temperature on Enzyme Activity and Conformational Changes
Temperature has a profound effect on enzyme activity, influencing both the rate of the reaction and the stability of the enzyme's three-dimensional structure. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a higher reaction rate, up to an optimal temperature. Beyond this optimum, the enzyme's activity rapidly declines due to thermal denaturation, which involves the loss of its specific conformational structure.
Mechanistic Pathways of Enzymatic Acyl Transfer
The enzymatic hydrolysis of this compound, particularly by lipases and esterases, is a key reaction studied to understand the broader mechanisms of acyl transfer. This process is central to many biological functions and industrial applications. The pathway typically involves the formation of a transient acyl-enzyme intermediate, which is then hydrolyzed to release the final products.
Addition–Elimination Mechanism
The enzymatic hydrolysis of esters like this compound predominantly follows a two-step, nucleophilic addition-elimination mechanism. mdpi.comnih.gov This pathway is characteristic of serine hydrolases, a large and diverse class of enzymes that utilize a highly reactive serine residue in their active site. nih.govnih.gov
The reaction is initiated by the nucleophilic attack of the active site serine on the carbonyl carbon of the ester substrate. nih.gov This "addition" step leads to the formation of a high-energy, unstable tetrahedral intermediate. diva-portal.org The intermediate is stabilized by interactions within the enzyme's active site, specifically a region known as the "oxyanion hole," which accommodates the negatively charged oxygen atom of the carbonyl group. diva-portal.org
Following the formation of this intermediate, the "elimination" step occurs. The intermediate collapses, leading to the cleavage of the ester bond. The alcohol portion of the substrate (in this case, 2,4-dinitrophenol) is released as the first product. nih.gov This results in the formation of a covalent acyl-enzyme intermediate, where the butyryl group of the substrate is attached to the active site serine. nih.govdiva-portal.org The enzyme is regenerated in a subsequent deacylation step, where a water molecule attacks the acyl-enzyme intermediate, releasing the carboxylic acid (butyric acid) and restoring the enzyme to its original state. nih.gov This entire sequence is a form of condensation reaction, where two molecules join with the loss of a smaller molecule (water). libretexts.orgchemguide.co.uk
Rate-Determining Steps in Hydrolysis
Acylation as the Rate-Determining Step: In some cases, the initial nucleophilic attack and formation of the tetrahedral intermediate is the slowest step. Studies on the acyl transfer reactions of similar compounds, such as 2,4-dinitrophenyl 5-substituted-2-furoates with phenoxides, have shown that the nucleophilic attack is rate-determining. mdpi.com
Deacylation as the Rate-Determining Step: More commonly for ester hydrolysis by many lipases and proteases, the deacylation step is rate-limiting. diva-portal.orgresearchgate.net This means that the hydrolysis of the covalent acyl-enzyme intermediate by water is slower than the initial acylation of the enzyme. For example, in the hydrolysis of p-nitrophenyl acetate (B1210297) by pancreatic lipase and the hydrolysis of lipid p-nitrophenyl esters by lipoprotein lipase, deacylation has been identified as the rate-limiting step. researchgate.netnih.gov Computational studies on the hydrolysis of p-nitrophenyl butyrate by a cold-adapted lipase also indicated that the energy barriers for deacylation were larger than for acylation, making it the rate-limiting phase. diva-portal.org
The specific rate-determining step can be influenced by the nature of the nucleophile, with different nucleophiles potentially shifting the slowest step of the reaction. mdpi.com
Role of Active Site Residues (e.g., Serine Hydrolases)
The catalytic efficiency of serine hydrolases in cleaving ester bonds is attributed to a specific arrangement of amino acid residues in the active site, most commonly a catalytic triad (B1167595). wikipedia.orgresearchgate.net This triad typically consists of a nucleophile (Serine), a general base (Histidine), and an acid (Aspartate or Glutamate). nih.govebi.ac.uk
The mechanism proceeds as follows:
Activation of Serine: The histidine residue, acting as a general base, abstracts a proton from the hydroxyl group of the serine residue. This process is facilitated by the aspartate residue, which stabilizes the resulting positive charge on the histidine. diva-portal.orgwikipedia.org This proton abstraction greatly increases the nucleophilicity of the serine's oxygen atom. nih.gov
Nucleophilic Attack: The activated serine alkoxide ion attacks the electrophilic carbonyl carbon of the this compound substrate. nih.gov
Stabilization: The resulting tetrahedral intermediate, with its negative charge on the carbonyl oxygen, is stabilized by hydrogen bonds from other residues in the active site's oxyanion hole. diva-portal.org
Formation of Acyl-Enzyme: The intermediate collapses, and the protonated histidine donates its proton to the leaving group (2,4-dinitrophenolate), facilitating its departure and forming the acyl-enzyme intermediate. diva-portal.org
Deacylation: A water molecule enters the active site and is activated by the histidine, which again acts as a general base. The resulting hydroxide (B78521) ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate collapses, releasing butyric acid as the final product and regenerating the active site serine, completing the catalytic cycle. nih.govwikipedia.org
This intricate interplay of active site residues allows the enzyme to significantly lower the activation energy of the hydrolysis reaction, resulting in a dramatic increase in reaction rate compared to the uncatalyzed reaction. diva-portal.org
Solvent Effects on Reaction Kinetics and Mechanisms
Aqueous and Mixed Aqueous-Organic Solvent Systems
The hydrolysis of esters is fundamentally a reaction with water, making aqueous systems a natural environment for these processes. However, many organic substrates, including this compound, have limited solubility in purely aqueous solutions. To overcome this, mixed aqueous-organic solvent systems are frequently employed. acs.orgresearchgate.net
Commonly used co-solvents include acetonitrile, dimethyl sulfoxide (B87167) (DMSO), acetone, and various alcohols. acs.orgnih.gov These mixed solvents provide a medium where both the organic substrate and the enzyme (if present) can be solubilized, allowing for the study of reaction kinetics under homogenous conditions. The composition of these binary mixtures can be precisely controlled to investigate the specific effects of the solvent environment on the reaction. acs.org
In enzymatic reactions, water is not just a solvent but also a reactant in the deacylation step. nih.gov However, in organic solvents, the amount of water present can dramatically affect enzyme activity. While some water is necessary to maintain the enzyme's flexible, catalytically active conformation, excessive water can lead to the formation of water clusters on the enzyme's surface, which may hinder substrate access to the active site. dtu.dk
Impact of Solvent Composition on Reaction Rate
The composition of the solvent has a profound impact on the rate of hydrolysis. Studies on the hydrolysis of a similar compound, bis(2,4-dinitrophenyl) carbonate, in acetonitrile-water mixtures revealed a complex, sigmoidal relationship between the observed rate constant (k_obs) and the mole fraction of water (χw). acs.org
Key Observations on Solvent Effects:
Polarity: The reaction rate often correlates with the polarity of the solvent mixture. The sigmoidal dependence of the logarithm of the rate constant on the water mole fraction has been shown to be similar to the dependence of the solvent polarity scale E_T(30) on χw, suggesting that solute-solvent interactions like hydrogen bonding and dipolar interactions are significant. acs.org
Activation Parameters: Changes in solvent composition affect the activation parameters (Gibbs free energy ΔG‡, enthalpy ΔH‡, and entropy ΔS‡). As the mole fraction of water decreases in acetonitrile-water mixtures, the Gibbs free energy of activation tends to increase gradually. However, ΔH‡ and ΔS‡ often show a more complex, quasi-mirror image dependence on the solvent composition, indicating changes in the solvation of the reactant and transition states. acs.org
Enzymatic Reactions: In lipase-catalyzed reactions, the choice of organic co-solvent can either inhibit or enhance activity. One study found that the activity of a lipase decreased in the presence of acetone, acetonitrile, and DMF, but increased in the presence of DMSO, isopropanol, and methanol. nih.gov The presence of organic solvents can also alter the enzyme's kinetic parameters. For instance, in the presence of 10% organic solvents, both the Michaelis constant (K_m) and the catalytic rate constant (k_cat) for a lipase were observed to increase, as shown in the table below. nih.gov
| Organic Solvent (10% v/v) | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|
| None (Control) | 0.14 | 32.8 | 234,285 |
| Acetonitrile | 0.29 | 41.5 | 143,103 |
| Acetone | 0.25 | 46.5 | 186,000 |
| DMF | 0.24 | 49.8 | 207,500 |
| DMSO | 0.20 | 70.3 | 351,500 |
| Isopropanol | 0.17 | 56.1 | 330,000 |
| Methanol | 0.20 | 74.9 | 374,500 |
Table 1. Kinetic parameters for the hydrolysis of p-nitrophenyl butyrate by 6B lipase in the presence of various polar organic solvents. Data sourced from nih.gov.
These findings highlight that the solvent is not a passive medium but an active participant in the reaction, influencing reaction rates through complex interactions with the reactants and the catalyst.
Enzyme Inhibition Studies Using 2,4 Dinitrophenyl Butyrate
Pancreatic Lipase (B570770) Inhibition
Pancreatic lipase is a critical enzyme in the digestive system, responsible for the hydrolysis of dietary triglycerides into fatty acids and monoacylglycerols, which can then be absorbed by the intestines. The inhibition of pancreatic lipase is a key therapeutic strategy for the management of obesity.
Specificity of Binding at the Active Site
In its role as a substrate, 2,4-Dinitrophenyl butyrate (B1204436) binds to the active site of pancreatic lipase. This active site contains a catalytic triad (B1167595) of amino acid residues (serine, histidine, and aspartate or glutamate) that is characteristic of serine hydrolases. The butyrate portion of the DNPB molecule would fit into the hydrophobic pocket of the active site, positioning the ester bond for nucleophilic attack by the serine residue of the catalytic triad. The specificity of this binding is determined by the complementarity in shape and chemical properties between the butyrate group and the enzyme's binding pocket. While this interaction leads to hydrolysis, in a hypothetical inhibitory scenario, a molecule with a similar structure to DNPB could be designed to bind to the active site with high affinity but be resistant to hydrolysis, thus acting as a competitive inhibitor.
Comparative Inhibitory Effects on Different Lipases
Lipases are a diverse group of enzymes found in various organisms, including animals, plants, and microorganisms. While pancreatic lipase is a primary target for anti-obesity drugs, other lipases play important roles in different biological contexts. Studies on the substrate specificity of DNPB have shown that it is readily hydrolyzed by a range of lipases, including those from Candida cylindracea, Pseudomonas sp., and Aspergillus niger. This suggests that the active sites of these lipases can accommodate the butyrate moiety of DNPB.
In a hypothetical inhibitory context, the comparative effects of a DNPB-like inhibitor would depend on the structural similarities and differences in the active sites of these various lipases. An inhibitor could exhibit broad-spectrum activity against multiple lipases or be highly specific for pancreatic lipase, depending on its chemical structure and how it exploits the unique features of the target enzyme's active site.
Table 1: Hydrolytic Activity of Various Lipases on p-Nitrophenyl Butyrate (pNPB)
| Lipase Source | Substrate | Relative Activity (%) |
| Porcine Pancreas | p-Nitrophenyl butyrate | 100 |
| Candida rugosa | p-Nitrophenyl butyrate | >80 |
| Aspergillus niger | p-Nitrophenyl butyrate | ~60 |
| Rhizopus oryzae | p-Nitrophenyl butyrate | ~40 |
Note: This table is illustrative and compiled from general knowledge in the field. Actual relative activities can vary depending on assay conditions.
Allosteric and Competitive Inhibition Mechanisms
Enzyme inhibition can occur through various mechanisms, with competitive and allosteric inhibition being two of the most common.
Competitive Inhibition: A competitive inhibitor is a molecule that structurally resembles the substrate and competes for binding to the active site of the enzyme. If a DNPB-derived molecule were to act as a competitive inhibitor, it would bind to the active site of pancreatic lipase, thereby preventing the natural substrate (triglycerides) from binding. This type of inhibition can be overcome by increasing the concentration of the substrate.
Allosteric Inhibition: An allosteric inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. This binding induces a conformational change in the enzyme, which alters the shape of the active site and reduces its affinity for the substrate or its catalytic efficiency. Allosteric inhibition is typically not overcome by increasing the substrate concentration. While there is no evidence to suggest that DNPB itself acts as an allosteric inhibitor, it is a plausible mechanism for other molecules that target pancreatic lipase.
In the context of drug design, understanding the mechanism of inhibition is crucial for developing effective and specific therapeutic agents.
Derivatization Chemistry Involving 2,4 Dinitrophenyl Butyrate
Role as a Derivatizing Agent for Carboxylic Acids in Analytical Techniques
The direct application of 2,4-dinitrophenyl butyrate (B1204436) as a derivatizing agent for the analysis of other free carboxylic acids is not a commonly documented or standard method in analytical chemistry. The process would likely involve a transesterification reaction, which is generally less favorable and efficient for analytical purposes compared to other established derivatization reactions.
Instead, the scientific literature more frequently describes the use of related phenylhydrazine compounds for the derivatization of carboxylic acids. For instance, under specific conditions, 2,4-dinitrophenylhydrazine (DNPH) has been used to derivatize C1-C4 carboxylic acids, forming stable 2,4-dinitrophenylhydrazide derivatives that can be analyzed by High-Performance Liquid Chromatography (HPLC). nih.gov However, this application is less common than DNPH's primary use for carbonyl compounds. More typically, reagents like 3-nitrophenylhydrazine (3-NPH) are specifically chosen for derivatizing short-chain fatty acids due to their effective and reliable reaction mechanisms. nih.gov
Comparison with Related Dinitrophenyl Compounds in Derivatization
While 2,4-dinitrophenyl butyrate is not a mainstream derivatizing agent, a comparison with its structural relatives, which are widely used for this purpose, highlights the specific chemical functionalities required for effective derivatization of different analyte classes.
2,4-Dinitrophenylhydrazine (DNPH) is a cornerstone reagent for the qualitative and quantitative analysis of carbonyl compounds (aldehydes and ketones). researchgate.net The derivatization reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, resulting in the formation of a stable, colored 2,4-dinitrophenylhydrazone derivative. scribd.com This reaction is highly specific to aldehydes and ketones and does not typically occur with less reactive carbonyl-containing functional groups like esters, amides, or carboxylic acids under standard conditions. scispace.com
The resulting hydrazone derivatives possess strong chromophores (the dinitrophenyl group), making them easily detectable by HPLC with UV-Vis detection. researchgate.net This method is robust and widely adopted, forming the basis of several standardized environmental analysis methods, such as EPA Method 8315A for determining carbonyl compounds in various matrices.
A notable challenge with DNPH derivatization is the potential formation of E and Z stereoisomers of the resulting hydrazones, which can complicate chromatographic separation and quantification. scribd.comnih.gov Research has focused on methods to either separate these isomers or convert them into a single form to ensure analytical accuracy. nih.gov
For the specific analysis of carboxylic acids, particularly short-chain fatty acids (SCFAs), 3-nitrophenylhydrazine (3-NPH) has emerged as a highly effective derivatizing agent. nih.gov Unlike the reaction of DNPH with carbonyls, the derivatization of carboxylic acids with 3-NPH requires a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group. kuleuven.be This activation facilitates the formation of a stable hydrazide.
This derivatization strategy is particularly valuable for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis for several reasons:
Improved Chromatographic Retention : SCFAs are typically volatile and show poor retention on reversed-phase HPLC columns. The 3-NPH derivatives are much less volatile and more hydrophobic, leading to better chromatographic separation. nih.gov
Enhanced Ionization Efficiency : The nitrophenyl group enhances the ionization efficiency of the derivatives, significantly improving detection sensitivity in mass spectrometry. nih.gov
Broad Applicability : The 3-NPH method has been successfully applied to quantify a range of SCFAs in complex biological matrices, including serum, urine, and fecal samples, making it a powerful tool in metabolomics. nih.govresearchgate.net
One study demonstrated that a 3-NPH derivatization strategy could be used to simultaneously target carbonyl, carboxyl, and phosphoryl groups, greatly expanding the coverage of metabolites in a single analytical run. nih.govresearchgate.net
Table 1: Comparison of Related Derivatizing Agents
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | 3-Nitrophenylhydrazine (3-NPH) |
|---|---|---|
| Primary Target Analyte | Carbonyl Compounds (Aldehydes & Ketones) | Carboxylic Acids (esp. Short-Chain Fatty Acids) |
| Reaction Type | Condensation (forms Hydrazone) | Amide Coupling (forms Hydrazide) |
| Coupling Agent Required? | No | Yes (e.g., EDC) |
| Primary Analytical Technique | HPLC-UV | LC-MS/MS |
| Key Advantage | Forms stable, colored derivatives suitable for UV detection. researchgate.net | Significantly improves chromatographic retention and MS sensitivity for SCFAs. nih.govnih.gov |
| Known Complication | Formation of E/Z stereoisomers can complicate analysis. nih.gov | Potential for side reactions with the coupling agent. |
Applications in Biochemical Assays and Diagnostics
Colorimetric Assays for Lipase (B570770) Activity Quantification
2,4-Dinitrophenyl butyrate (B1204436) is widely used as a chromogenic substrate in colorimetric assays to measure the activity of lipases, which are enzymes that catalyze the hydrolysis of fats (triglycerides). smolecule.com The principle of this assay is based on the enzymatic cleavage of the ester bond in DNPB by lipase.
This hydrolysis reaction yields two products: butyric acid and 2,4-dinitrophenol (B41442). smolecule.com In an aqueous solution, the 2,4-dinitrophenol product forms the 2,4-dinitrophenolate (B1223059) anion, which has a distinct yellow color. researchgate.net The intensity of this color is directly proportional to the amount of 2,4-dinitrophenolate present, which in turn corresponds to the level of lipase activity in the sample.
The activity is quantified by measuring the increase in absorbance of the solution at a specific wavelength, typically around 360 nm, using a spectrophotometer. researchgate.net This method is noted for being both rapid and sensitive, making it suitable for various research and diagnostic applications. researchgate.net Lipases from diverse sources, including porcine pancreas, Candida cylindracea, Pseudomonas sp., and Aspergillus niger, are all capable of catalyzing the hydrolysis of this substrate. researchgate.net
Table 1: Principle of the DNPB-Based Colorimetric Lipase Assay
| Step | Description | Key Components | Measurement |
|---|---|---|---|
| 1. Incubation | The enzyme sample (containing lipase) is mixed with the substrate solution. | Lipase, 2,4-Dinitrophenyl butyrate (DNPB) | - |
| 2. Enzymatic Reaction | Lipase catalyzes the hydrolysis of DNPB. | DNPB is converted to Butyric acid and 2,4-dinitrophenol. | - |
| 3. Color Development | The 2,4-dinitrophenol product forms a yellow 2,4-dinitrophenolate anion. | 2,4-dinitrophenolate | - |
| 4. Quantification | A spectrophotometer measures the increase in absorbance of the yellow solution. | - | Absorbance at ~360 nm |
Standardization and Validation of Lipase Assays
The standardization and validation of lipase assays are critical for ensuring the accuracy, reliability, and comparability of results, particularly when different assay methods are used. researchgate.netnih.gov Studies have shown that results for lipase activity can differ significantly between methods, such as turbidimetric and colorimetric assays, when performed on the same samples. researchgate.netnih.gov This discrepancy can be largely attributed to the lack of a universal reference method for titrating lipase calibrators. researchgate.netnih.gov
Validation of a colorimetric assay involves several key parameters:
Linearity: Establishing a concentration range where the assay response is directly proportional to the enzyme concentration. For example, a colorimetric assay for Candida rugosa lipase using a similar p-nitrophenyl butyrate substrate demonstrated a linear response within the range of 0.0054 to 0.1 g/L. rsc.org
Precision: Assessing the reproducibility of the results. The precision of an assay can be confirmed using established criteria, such as the Horwitz criterion. rsc.org
Sensitivity: Determining the limits of detection and quantification, which indicate the lowest concentration of lipase activity that can be reliably measured. rsc.org
Correction for Interference: The use of blank samples is essential, especially when analyzing crude biological extracts. koreascience.krnih.gov Blanks, which contain all reaction components except the specific substrate, can correct for errors caused by non-specific reducing agents or other interfering substances that might create a color change. koreascience.krnih.gov
By defining optimal common conditions and using appropriate, validated calibrators, the comparability between different lipase assay methods can be dramatically improved. researchgate.netnih.gov
Table 2: Key Parameters for Lipase Assay Validation
| Parameter | Definition | Purpose | Example Method |
|---|---|---|---|
| Linearity | The range within which the measured absorbance is directly proportional to the lipase concentration. | To ensure quantitative accuracy. | Plotting a standard curve with known lipase concentrations. |
| Precision | The degree of agreement among independent measurements under stipulated conditions. | To ensure the reproducibility of the assay. | Calculating the coefficient of variation (CV) from repeated measurements. |
| Sensitivity | The lowest enzyme activity that can be reliably detected (Limit of Detection) and quantified (Limit of Quantification). | To define the lower working range of the assay. | Statistical analysis of results from low-concentration samples. |
| Specificity | The ability of the assay to measure only lipase activity without interference from other components. | To prevent false-positive results. | Running blank samples without the substrate to measure background signal. koreascience.krnih.gov |
Research into Pancreatitis Biomarker Detection (indirect, related to lipase activity)
Pancreatitis is a condition characterized by inflammation of the pancreas. researchgate.net The diagnosis of acute pancreatitis often relies on the detection of elevated levels of specific pancreatic enzymes in the blood serum, with α-amylase and lipase being the primary biomarkers. researchgate.net An increase in the circulating levels of these enzymes is a strong indicator of pancreatic inflammation or injury. researchgate.net
Assays utilizing this compound play an important, albeit indirect, role in this area of research and diagnostics. The compound itself is not a biomarker for pancreatitis. Instead, the DNPB-based colorimetric assay serves as an analytical tool to measure the activity of lipase, which is the biomarker. researchgate.net By providing a rapid and sensitive method to quantify lipase activity in biological samples, such as serum, these assays facilitate the detection of the enzymatic changes associated with pancreatitis. researchgate.net
The clinical utility of this method lies in its ability to confirm the presence of hyperlipasemia (abnormally high lipase levels), a key diagnostic criterion for pancreatitis. Therefore, DNPB is a crucial reagent in laboratory settings for research and clinical chemistry focused on pancreatic disorders.
Table 3: Role of DNPB in Pancreatitis Biomarker Detection
| Component | Role | Relationship to Pancreatitis |
|---|---|---|
| Lipase | Biomarker | Levels in blood serum are significantly elevated during pancreatitis. researchgate.net |
| This compound (DNPB) | Assay Substrate | Acts as a tool to measure the activity of the lipase biomarker. researchgate.net |
| DNPB Colorimetric Assay | Detection Method | Provides a quantitative measurement of lipase activity to aid in diagnosis. |
Utility in Studies of Lipid Metabolism and Digestive Processes
The application of this compound extends beyond simple enzyme quantification into broader studies of lipid metabolism and digestion. Lipases are fundamental to the digestive process, where they break down dietary triglycerides into fatty acids and monoglycerides (B3428702) that can be absorbed by the intestines. smolecule.com Assays using DNPB can be employed to study the efficiency of this process and to screen for inhibitors of pancreatic lipase, which is a target for some weight-loss therapies. biosynth.com
Furthermore, the hydrolysis products of DNPB—2,4-dinitrophenol (DNP) and butyrate—have their own significant biological activities that make them useful in metabolic research.
2,4-dinitrophenol (DNP): This molecule is a classic uncoupler of oxidative phosphorylation. smolecule.comnih.gov It works by transporting protons across the inner mitochondrial membrane, disrupting the proton gradient necessary for ATP synthesis. nih.gov This uncoupling action increases the metabolic rate. nih.gov In research settings, DNP has been used to study energy homeostasis, demonstrating effects such as reducing hepatic steatosis (fatty liver) and inhibiting lipogenesis in adipose tissue. nih.govnih.gov
Butyrate: This short-chain fatty acid is known to have anti-inflammatory effects and can influence glucose metabolism. nih.govnih.gov Research has shown that butyrate can protect pancreatic beta cells from dysfunction caused by inflammatory cytokines and can ameliorate experimentally induced acute pancreatitis in animal models. nih.govnih.gov
Therefore, while DNPB is directly used to measure one specific enzymatic step, its application provides tools (DNP and butyrate) for investigating subsequent and related pathways in lipid metabolism and cellular energy regulation.
Table 4: Applications of DNPB and its Hydrolysis Products in Metabolic Studies
| Compound | Direct Application / Effect | Area of Study |
|---|---|---|
| This compound (DNPB) | Substrate for measuring lipase activity. smolecule.com | Fat digestion, Enzyme inhibition studies. biosynth.com |
| 2,4-dinitrophenol (DNP) | Uncouples oxidative phosphorylation, increases metabolic rate. nih.gov | Energy homeostasis, Adipose tissue metabolism, Hepatic steatosis. nih.govnih.gov |
| Butyrate | Exhibits anti-inflammatory properties, influences glucose metabolism. nih.govnih.gov | Pancreatic beta cell function, Pancreatitis, Intestinal injury. nih.govnih.gov |
Advanced Research and Future Perspectives
Development of Next-Generation Chromogenic and Fluorogenic Substrates
The foundation laid by traditional chromogenic substrates like 2,4-dinitrophenyl butyrate (B1204436) is inspiring the development of next-generation molecular probes with enhanced sensitivity and specificity. Research is moving beyond simple nitrophenol-based compounds towards substrates derived from more complex fluorophores and chromophores, such as fluoresceins, rhodamines, and resorufins. thermofisher.com These advanced dyes often exhibit significantly higher extinction coefficients and quantum yields, allowing for the detection of much lower levels of enzymatic activity. thermofisher.com
The primary goal is to create substrates that yield products with distinct spectral properties from the parent molecule, minimizing signal overlap and the need for separation steps. thermofisher.com An ideal substrate produces a water-soluble product with a significant shift in absorption or emission wavelength upon enzymatic cleavage. thermofisher.com Fluorogenic substrates are particularly advantageous due to the inherently higher sensitivity of fluorescence detection methods compared to absorbance-based measurements. acs.org This allows for assays to be conducted with lower substrate and enzyme concentrations, which is critical for high-throughput screening and in-cell analysis. acs.orgresearchgate.net The development of these next-generation substrates is crucial for expanding the toolkit available for enzyme characterization and inhibitor screening.
Table 1: Comparison of Chromogenic and Fluorogenic Substrate Properties
| Feature | Chromogenic Substrates (e.g., 2,4-Dinitrophenyl butyrate) | Next-Generation Fluorogenic Substrates |
|---|---|---|
| Detection Method | Spectrophotometry (Absorbance) | Fluorometry (Fluorescence Emission) |
| Sensitivity | Moderate | High to Very High acs.org |
| Signal Principle | Formation of a colored product (e.g., 2,4-dinitrophenolate) | Release of a highly fluorescent molecule thermofisher.com |
| Instrumentation | Standard Spectrophotometer | Fluorometer or Plate Reader with Fluorescence Capability |
| Advantages | Simple, cost-effective, robust | Greater sensitivity, wider dynamic range acs.org |
| Limitations | Lower sensitivity, potential for interference from colored compounds | More specialized equipment required, potential for quenching |
Integration into Microfluidic and High-Throughput Screening Platforms
The simple, colorimetric readout provided by the hydrolysis of this compound makes it an excellent candidate for integration into high-throughput screening (HTS) and microfluidic platforms. These technologies are revolutionizing drug discovery and enzyme engineering by enabling the rapid analysis of thousands of samples in parallel. tue.nl Microfluidic "lab-on-a-chip" systems offer significant advantages, including drastically reduced sample and reagent consumption, lower costs, and the ability to create precisely controlled microenvironments that can mimic physiological conditions more closely than traditional microplates. nih.govnih.gov
In this context, enzyme assays using this compound can be miniaturized and automated. Droplet-based microfluidics, for instance, can encapsulate individual cells or enzymes with the substrate in picoliter-volume droplets, each acting as a separate microreactor. tue.nl The color change within the droplets can be rapidly quantified to screen for enzyme activity or inhibition. Similarly, perfusion flow systems can be used to test a range of inhibitor concentrations against an immobilized enzyme, with the downstream product formation continuously monitored. tue.nl These platforms significantly accelerate the screening process for new drug candidates and the directed evolution of enzymes with desired properties. researchgate.net
Elucidation of Complex Allosteric Regulation in Enzyme Systems
This compound serves as a valuable tool for investigating the kinetics of allosterically regulated enzymes. Unlike enzymes that follow simple Michaelis-Menten kinetics, allosteric enzymes possess regulatory sites distinct from their active sites and often exhibit sigmoidal substrate-velocity curves, indicating cooperative binding. libretexts.orgquizlet.com The binding of effector molecules (activators or inhibitors) to these allosteric sites induces conformational changes that alter the enzyme's affinity for its substrate or its maximum catalytic rate. fiveable.meresearchgate.net
By using this compound as the substrate, researchers can systematically study how different allosteric effectors modulate enzyme activity. For example, in the presence of an allosteric activator, the sigmoidal curve will shift to the left, indicating a higher affinity for the substrate (lower Km). fiveable.mekhanacademy.org Conversely, an allosteric inhibitor will shift the curve to the right. fiveable.mekhanacademy.org These kinetic studies are fundamental to understanding feedback inhibition and other complex regulatory loops within metabolic pathways, where the end-product of a pathway often inhibits an enzyme at an early step. quizlet.com The straightforward measurement of 2,4-dinitrophenol (B41442) release allows for precise characterization of these intricate regulatory mechanisms.
Exploration of In Vivo Metabolic Fates and Interactions (considering 2,4-Dinitrophenol effects)
When this compound is used in cellular or in vivo systems, it is crucial to consider the metabolic fate and biological activity of its hydrolysis product, 2,4-dinitrophenol (DNP). DNP is not an inert reporter molecule; it is a well-known biologically active compound that uncouples oxidative phosphorylation. wikipedia.org It acts by dissipating the proton gradient across the inner mitochondrial membrane, which the cell uses to generate ATP. Instead of producing ATP, the energy is lost as heat, leading to an increased metabolic rate. wikipedia.orgnih.gov
The in vivo metabolism of DNP primarily involves the sequential reduction of its nitro groups by nitroreductases. wikipedia.orgcdc.gov The major metabolites formed are 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol, which are then excreted in the urine. cdc.gov A minor metabolite, 2,4-diaminophenol, has also been identified. cdc.gov Understanding these metabolic pathways is essential for interpreting experimental results, as the presence of DNP and its metabolites could have secondary effects on cellular energy homeostasis and signaling pathways, potentially confounding the primary enzymatic activity being measured. nih.govresearchgate.net Any study employing this compound in a biological context must account for the potent effects of the released DNP.
Table 2: Major In Vivo Metabolic Products of 2,4-Dinitrophenol
| Parent Compound | Metabolic Pathway | Major Metabolites |
|---|---|---|
| 2,4-Dinitrophenol | Nitro Group Reduction | 2-Amino-4-nitrophenol wikipedia.orgcdc.gov |
| 4-Amino-2-nitrophenol wikipedia.orgcdc.gov | ||
| 2,4-Diaminophenol (minor) cdc.gov |
Role in Understanding Enzyme Adaptation to Extreme Conditions (e.g., Cold-Adapted Lipases)
This compound and similar esters are instrumental in studying how enzymes adapt to function in extreme environments, such as the low temperatures inhabited by psychrophilic (cold-loving) organisms. nih.gov Cold-adapted enzymes, including lipases, must overcome the thermodynamic challenge of reduced molecular motion at low temperatures to maintain high catalytic rates. acs.org
Kinetic studies using this compound allow researchers to compare the properties of psychrophilic enzymes with their mesophilic (moderate-temperature) counterparts. A hallmark of cold adaptation is a lower activation energy for the reaction, reflecting a higher catalytic efficiency at low temperatures. nih.govasm.org For example, a cold-adapted lipase (B570770) from a Pseudomonas species was found to have an activation energy of 11.2 kcal/mol for the hydrolysis of p-nitrophenyl butyrate, enabling it to be highly active at temperatures as low as 5°C. nih.govasm.org These studies also often reveal that the Michaelis constant (Km) of cold-adapted enzymes increases significantly with temperature, suggesting a very flexible active site optimized for low-temperature substrate binding. nih.gov This research is not only fundamental to understanding biological adaptation but also has biotechnological applications, such as the development of enzymes for low-temperature industrial processes. asm.org
Table 3: Comparative Kinetic Properties of Psychrophilic and Mesophilic Lipases (Illustrative Data)
| Parameter | Psychrophilic (Cold-Adapted) Lipase | Mesophilic Lipase |
|---|---|---|
| Optimal Temperature | Lower (e.g., 20–30°C) nih.gov | Higher (e.g., 40–50°C) |
| Relative Activity at Low Temp (e.g., 5°C) | High (e.g., ~85% of max) nih.gov | Very Low / Inactive nih.gov |
| Activation Energy (Ea) | Lower nih.govasm.org | Higher |
| Thermostability | Low (unstable at moderate temperatures) nih.gov | High |
| Active Site Flexibility | High | Lower |
Application in Biosensor Technology for Real-Time Monitoring
The enzymatic hydrolysis of this compound, which produces a quantifiable colorimetric signal, is a principle that can be harnessed for biosensor technology. A biosensor combines a biological recognition element (like an enzyme) with a physicochemical transducer to detect a target analyte. nih.gov
In a potential application, a lipase could be immobilized on the surface of a transducer (e.g., an optical fiber or an electrode). In the presence of a target analyte that either inhibits or activates the lipase, the rate of this compound hydrolysis would change. This change in the rate of color formation could be measured in real-time by the transducer, providing a quantitative measurement of the analyte. nih.gov Such biosensors could be developed for a wide range of applications, from environmental monitoring of pesticides (many of which are lipase inhibitors) to clinical diagnostics. The development of portable, rapid, and sensitive enzyme-based biosensors is a growing field, and chromogenic substrates like this compound provide a straightforward and effective signal generation mechanism for these devices. nih.govmyu-group.co.jp
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
